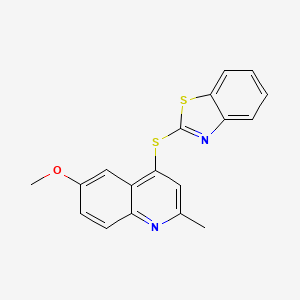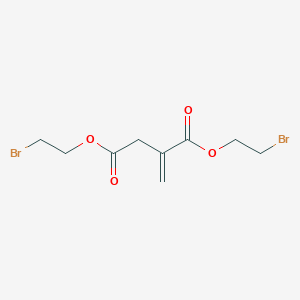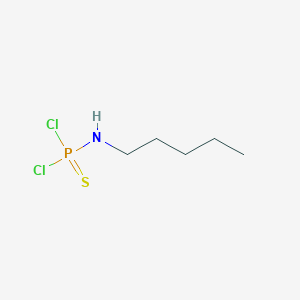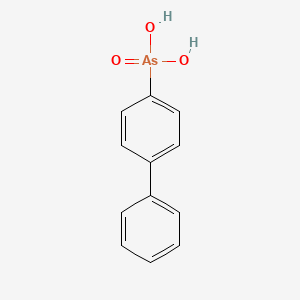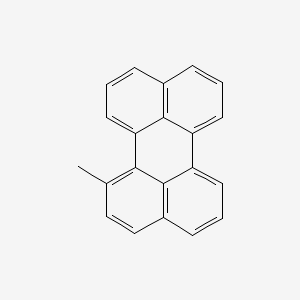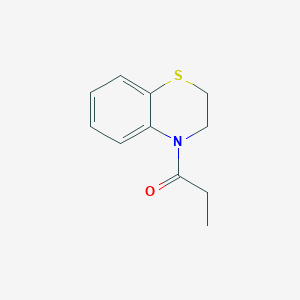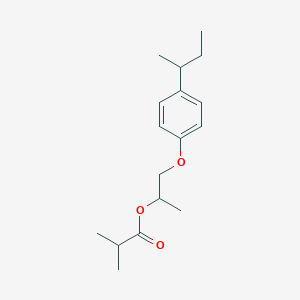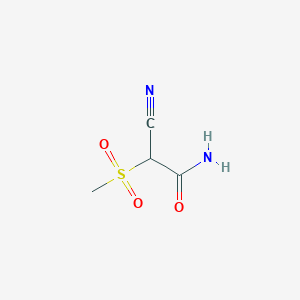![molecular formula C16H27NO B14736149 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol CAS No. 6296-77-1](/img/structure/B14736149.png)
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a tert-butylamino group, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically produces 2-tert-butylphenol as a major side product. Another method involves the hydrogenolysis of 2,2-dimethylethylenimine or the use of tert-butylphthalimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using phenol and isobutene. The reaction conditions are optimized to maximize yield and minimize the formation of side products. Transalkylation reactions can also be employed to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl and tert-butylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The tert-butyl and tert-butylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the tert-butylamino group.
2-tert-Butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Contains a similar phenol structure with different substituents.
Salbutamol impurity E: A related compound with a similar phenol core structure.
Uniqueness
4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is unique due to the presence of both tert-butyl and tert-butylamino groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6296-77-1 |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C16H27NO/c1-11-8-13(15(2,3)4)9-12(14(11)18)10-17-16(5,6)7/h8-9,17-18H,10H2,1-7H3 |
InChI-Schlüssel |
NNGQTOGEVTZLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CNC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


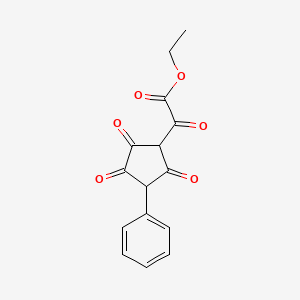
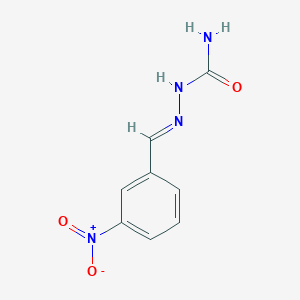
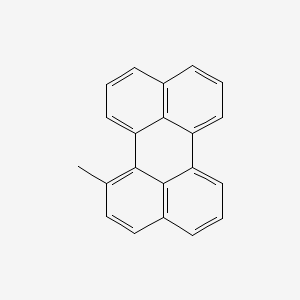
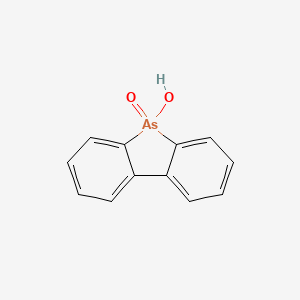
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
